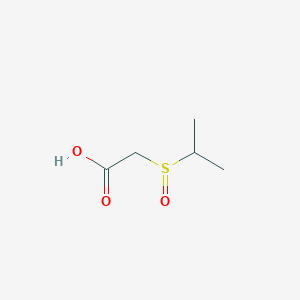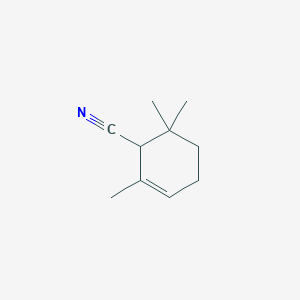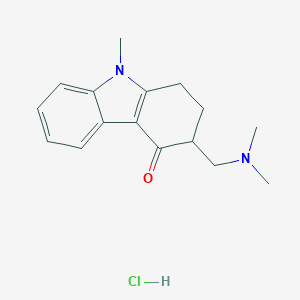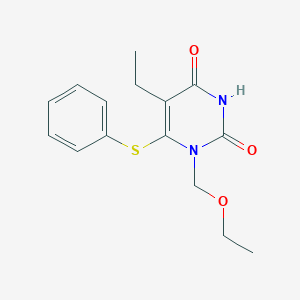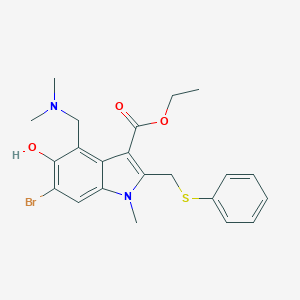
阿比多尔
概述
描述
Umifenovir, sold under the brand name Arbidol, is an antiviral medication primarily used for the treatment and prophylaxis of influenza and other respiratory viral infections. It has been in use in Russia for approximately 25 years and in China since 2006. The compound is an indole-based, hydrophobic molecule that exhibits broad-spectrum antiviral activity against both RNA and DNA viruses .
科学研究应用
Umifenovir has been extensively studied for its antiviral properties and has applications in various fields:
Chemistry: Used as a model compound for studying antiviral mechanisms and developing new antiviral agents.
Biology: Investigated for its effects on viral replication and interaction with cellular components.
Medicine: Primarily used for the treatment and prevention of influenza and other respiratory viral infections. .
Industry: Employed in the pharmaceutical industry for the production of antiviral medications.
作用机制
Umifenovir exerts its antiviral effects through multiple pathways:
Direct-acting antiviral: It directly inhibits viral replication by interfering with the viral life cycle, including attachment and internalization.
Host-targeting agent: It modulates the host’s immune response, enhancing the production of interferons and stimulating the phagocytic function of macrophages
Membrane fusion inhibition: Umifenovir inhibits the fusion of the viral envelope with the host cell membrane, preventing viral entry into the cell.
安全和危害
生化分析
Biochemical Properties
Arbidol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits viral fusion by stabilizing the prefusion conformation of the viral hemagglutinin, thereby preventing the virus from entering host cells . Arbidol also interacts with aromatic amino acids in proteins, which may contribute to its broad-spectrum antiviral activity . Additionally, it has been shown to induce the production of interferon and stimulate the phagocytic activity of macrophages .
Cellular Effects
Arbidol exerts profound effects on various types of cells and cellular processes. It inhibits viral entry and post-entry stages, significantly impacting virus replication . In the context of SARS-CoV-2, Arbidol has been shown to block both viral entry and post-entry stages, with a notable inhibition rate . Furthermore, Arbidol can induce cell cycle arrest and inhibit the proliferation of certain cancer cells, such as esophageal squamous cell carcinoma .
Molecular Mechanism
The molecular mechanism of Arbidol involves several key interactions. It functions as molecular glue, stabilizing the prefusion conformation of viral hemagglutinin, which inhibits the large conformational rearrangements associated with membrane fusion in the low pH of the endosome . Arbidol also interacts with phospholipid membranes and protein motifs enriched in aromatic residues, which may inhibit several steps of viral life cycles . Additionally, it has been shown to inhibit the phosphorylation and activation of certain proteins involved in DNA replication and cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Arbidol have been observed to change over time. Arbidol efficiently blocks viral entry and post-entry stages, with a higher inhibition rate observed at earlier stages . Studies have shown that Arbidol remains stable and effective over time, with no significant degradation observed in in vitro settings . Long-term effects on cellular function include sustained inhibition of viral replication and potential modulation of immune responses .
Dosage Effects in Animal Models
The effects of Arbidol vary with different dosages in animal models. In a mouse model for Crimean-Congo hemorrhagic fever, Arbidol at a dosage of 150 mg/kg/day showed no efficacy in vivo . Other studies have demonstrated that Arbidol can increase survival rates and reduce viral load and histopathological changes in infected animals . High doses of Arbidol have been associated with increased survival rates and reduced viral replication, but potential toxic effects at very high doses should be considered .
Metabolic Pathways
Arbidol undergoes extensive metabolism in the human body. The principal biotransformation pathways include sulfoxidation, dimethylamine N-demethylation, glucuronidation, and sulfate conjugation . The major metabolites identified in human plasma, urine, and feces include sulfinylarbidol, N-demethylsulfinylarbidol, and sulfonylarbidol . The liver and intestines are the major organs involved in the metabolism of Arbidol, with CYP3A4 being the primary enzyme responsible for its metabolism .
Transport and Distribution
Arbidol is rapidly absorbed and distributed within cells and tissues. It is transported across cell membranes and accumulates in various tissues, including the liver, lungs, and kidneys . Arbidol interacts with transporters and binding proteins that facilitate its distribution within the body . The drug’s bioavailability and pharmacokinetic properties have been studied extensively, with findings indicating efficient distribution and prolonged half-life .
Subcellular Localization
Arbidol is primarily localized in the cell nucleus, where it exerts its antiviral effects . It penetrates both uninfected and infected cells in unchanged form and is observed in the nuclear and cytoplasmic fractions . The localization of Arbidol in the cell nucleus is associated with its influence on the synthesis of cellular and virus-specific macromolecules, including RNA and DNA synthesis .
准备方法
Synthetic Routes and Reaction Conditions
Umifenovir is synthesized through a multi-step process involving the following key steps:
Formation of the indole core: The synthesis begins with the formation of the indole core structure.
Bromination: The indole core undergoes bromination to introduce a bromine atom at a specific position.
Substitution reactions: Various substitution reactions are carried out to introduce functional groups such as dimethylamino, phenylsulfanyl, and ethyl ester groups.
Final coupling: The final step involves coupling the substituted indole with an appropriate carboxylate ester to form the complete umifenovir molecule.
Industrial Production Methods
Industrial production of umifenovir involves optimizing the synthetic route for large-scale manufacturing. This includes:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out efficiently on a large scale.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality control: Implementing stringent quality control measures to ensure the consistency and purity of the produced compound.
化学反应分析
Types of Reactions
Umifenovir undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution reagents: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of umifenovir with modified functional groups, which can exhibit different pharmacological properties .
相似化合物的比较
Umifenovir is unique in its dual activity as both a direct-acting antiviral and a host-targeting agent. Similar compounds include:
Oseltamivir: Another antiviral used for influenza treatment, but primarily acts as a neuraminidase inhibitor.
Favipiravir: An antiviral that inhibits viral RNA polymerase, used for treating influenza and other viral infections.
Remdesivir: A broad-spectrum antiviral that inhibits viral RNA polymerase, used for treating COVID-19
属性
IUPAC Name |
ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN2O3S/c1-5-28-22(27)20-18(13-29-14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3/h6-11,26H,5,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFYEAOKVJSACF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60895015 | |
| Record name | Umifenovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60895015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
"Expected to be poorly soluble" | |
| Record name | Umifenovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13609 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Umifenovir is considered both a direct-acting antiviral (DAA) due to direct virucidal effects and a host-targeting agent (HTA) due to effects on one or multiple stages of viral life cycle (e.g. attachment, internalization), and its broad-spectrum antiviral activity is thought to be due to this dual activity. It is a hydrophobic molecule capable of forming aromatic stacking interactions with certain amino acid residues (e.g. tyrosine, tryptophan), which contributes to its ability to directly act against viruses. Antiviral activity may also be due to interactions with aromatic residues within the viral glycoproteins involved in fusion and cellular recognition, with the plasma membrane to interfere with clathrin-mediated exocytosis and intracellular trafficking, or directly with the viral lipid envelope itself (in enveloped viruses). Interactions at the plasma membrane may also serve to stabilize it and prevent viral entry (e.g. stabilizing influenza hemagglutinin inhibits the fusion step necessary for viral entry). Due to umifenovir’s ability to interact with both viral proteins and lipids, it may also interfere with later stages of the viral life cycle. Some virus families, such as _Flaviviridae_, replicate in a subcellular compartment called the membranous web - this web requires lipid-protein interactions that may be hindered by umifenovir. Similarly, viral assembly of hepatitis C viruses is contingent upon the assembly of lipoproteins, presenting another potential target. | |
| Record name | Umifenovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13609 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
131707-25-0 | |
| Record name | Ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131707-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Umifenovir [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131707250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Umifenovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13609 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Umifenovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60895015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2(phenylsulfanylmethyl)indole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.247.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UMIFENOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93M09WW4RU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


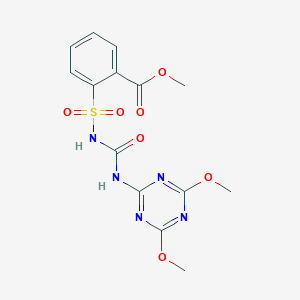
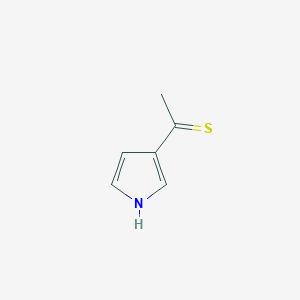
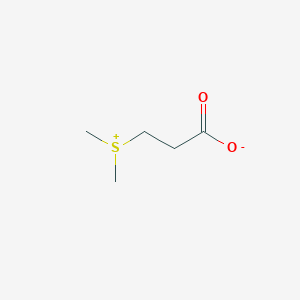
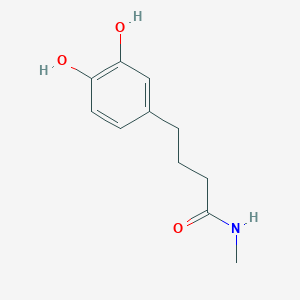
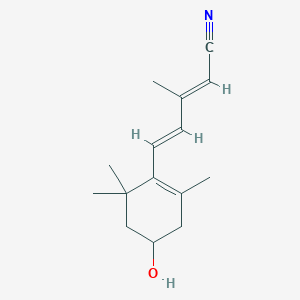

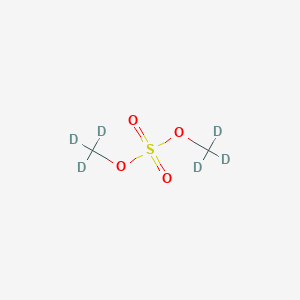

![1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile](/img/structure/B144070.png)
